molecular formula C4H7NO3 B1638753 (R)-4-(Hydroxymethyl)oxazolidin-2-one CAS No. 132682-23-6

(R)-4-(Hydroxymethyl)oxazolidin-2-one

Cat. No.: B1638753
CAS No.: 132682-23-6
M. Wt: 117.1 g/mol
InChI Key: MEXGFDVEUOGVFI-GSVOUGTGSA-N
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Description

®-4-(Hydroxymethyl)oxazolidin-2-one is a chiral oxazolidinone derivative, which is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Hydroxymethyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbon dioxide or carbonyl compounds. One common method is the reaction of ®-2-amino-1-propanol with carbon dioxide under basic conditions to form the oxazolidinone ring . Another approach involves the use of epoxides and amines in the presence of carbon dioxide to form the oxazolidinone framework .

Industrial Production Methods

Industrial production of ®-4-(Hydroxymethyl)oxazolidin-2-one often employs solvent-free conditions to enhance the efficiency and sustainability of the process. The cycloaddition of carbon dioxide to aziridine derivatives or the carboxylative cyclization of propargylamines with carbon dioxide are common industrial methods .

Chemical Reactions Analysis

Types of Reactions

®-4-(Hydroxymethyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino alcohols.

    Substitution: Formation of various substituted oxazolidinones.

Mechanism of Action

The mechanism of action of ®-4-(Hydroxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex for protein synthesis . This mechanism is similar to that of the antibiotic linezolid, which also contains an oxazolidinone ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-(Hydroxymethyl)oxazolidin-2-one is unique due to its chiral nature and the presence of the hydroxymethyl group, which provides additional sites for chemical modification and potential biological activity

Properties

IUPAC Name

(4R)-4-(hydroxymethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c6-1-3-2-8-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXGFDVEUOGVFI-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284729
Record name (4R)-4-(Hydroxymethyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132682-23-6
Record name (4R)-4-(Hydroxymethyl)-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132682-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-4-(Hydroxymethyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R)-4-(hydroxymethyl)-1,3-oxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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